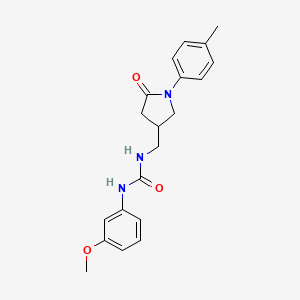

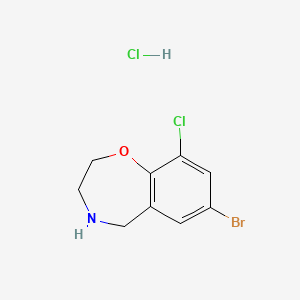

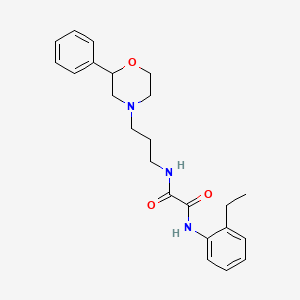

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound could involve the aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid. This facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Molecular Structure Analysis

The molecular structure of this compound includes a furan ring and a pyrrolidine derivative. The exact structure can be determined using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Synthesis of Substituted Furans and Pyrroles

- Innovative Approaches to Substituted Furans and Pyrroles : Research highlights the development of methods for preparing 2-substituted 3-furfurals and the synthesis of 2-substituted 3-formyl pyrroles via oxidative rearrangement, providing new pathways to these heterocycles with potential applications in pharmaceuticals and materials science (Kelly, Kerrigan, & Walsh, 2008).

Novel Synthesis Methods

- Catalyst-Free Synthesis of Polysubstituted Furans : Demonstrates a catalyst-free, one-pot synthesis method for creating polysubstituted furans, showcasing an efficient approach to synthesizing complex molecules for various applications, including drug discovery and material science (Damavandi, Sandaroos, & Pashirzad, 2012).

Heterocyclic Chemistry

- Metal-Free Synthesis of Sulfonylated Furans : Introduces a metal-free, three-component domino reaction strategy for synthesizing sulfonylated furan derivatives, opening new avenues for the development of compounds with potential biological activities (Cui, Zhu, Li, & Cao, 2018).

Biological Applications

- Enzymatic Oxidation to Produce Bio-based Chemicals : The enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) by an FAD-dependent enzyme, showcasing a bio-based route to produce FDCA, a promising building block for bioplastics and other materials, underlining the potential of biocatalysis in sustainable chemistry (Dijkman, Groothuis, & Fraaije, 2014).

Organic Synthesis and Chemical Transformations

- Development of Diastereoselective Syntheses : The study on diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, contributing to the synthesis of chiral molecules with high enantiomeric excess, crucial for the pharmaceutical industry (Sebek, Holz, Börner, & Jähnisch, 2009).

Corrosion Inhibition

- Prevention of Corrosion on Mild Steel : Investigates the use of a novel organic compound derived from furan-2-yl(phenyl)methanone for preventing corrosion on mild steel in acidic medium, showcasing the compound's potential as a corrosion inhibitor (Singaravelu & Bhadusha, 2022).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been found to interact with a variety of biological targets .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Action Environment

Environmental factors can significantly impact the effectiveness of many compounds .

Propiedades

IUPAC Name |

furan-2-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c16-14(13-4-2-8-20-13)15-6-5-12(9-15)21(17,18)10-11-3-1-7-19-11/h1-4,7-8,12H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYHHFBEHWPFIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)